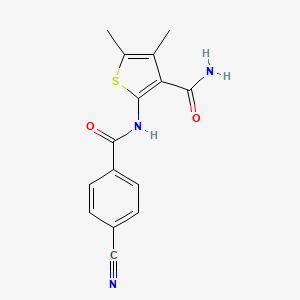

2-(4-Cyanobenzamido)-4,5-dimethylthiophene-3-carboxamide

Description

2-(4-Cyanobenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a thiophene ring substituted with methyl groups at positions 4 and 5, a carboxamide group at position 3, and a 4-cyanobenzamido moiety at position 2. The 4-cyanobenzamido group introduces both aromaticity and polarity due to the electron-withdrawing cyano (-CN) substituent on the benzene ring.

Propriétés

IUPAC Name |

2-[(4-cyanobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-8-9(2)21-15(12(8)13(17)19)18-14(20)11-5-3-10(7-16)4-6-11/h3-6H,1-2H3,(H2,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLOEJCEKLGPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanobenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 4-cyanobenzoic acid with 4,5-dimethylthiophene-3-carboxylic acid. The reaction is facilitated by the use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a base like triethylamine in a solvent such as dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Cyanobenzamido)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanobenzamido group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted thiophene derivatives.

Applications De Recherche Scientifique

2-(4-Cyanobenzamido)-4,5-dimethylthiophene-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mécanisme D'action

The mechanism of action of 2-(4-Cyanobenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following compounds share the thiophene-3-carboxamide core but differ in substituents at position 2, influencing their physicochemical and biological properties:

Key Observations:

- In contrast, Y204-2305’s dimethoxybenzamido group introduces steric bulk and electron-donating methoxy (-OCH₃) groups, which may improve solubility but reduce electrophilicity.

- Electronic Effects: The para-cyano group in the target compound is strongly electron-withdrawing, which could stabilize charge-transfer interactions. Compound 92a’s cyano group is directly attached to the acetamido chain, creating a more localized dipole.

Antioxidant Activity

- Compound 92a exhibited 56.9% nitric oxide (NO) radical scavenging and comparable DPPH activity at 100 μM, attributed to the polar carboxamide and nitrile groups enhancing hydrogen-bond donation .

- Target Compound: While direct data are unavailable, its 4-cyanobenzamido group may offer superior radical stabilization via conjugation with the aromatic ring, though reduced solubility relative to Compound 92a could limit bioavailability.

- Y204-2305: No activity data are provided, but the dimethoxy groups may reduce reactivity toward free radicals due to electron donation.

Physicochemical Properties

- Thermodynamic Stability: Crystallographic studies using programs like SHELX and ORTEP could elucidate conformational stability differences arising from substituent bulk.

Activité Biologique

2-(4-Cyanobenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. The presence of the cyanobenzamido group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O2S |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified in available literature |

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of Thiophene Ring : A suitable dicarbonyl compound reacts with elemental sulfur or a sulfurizing agent.

- Introduction of Cyanobenzamido Group : This is achieved through nucleophilic substitution using 4-cyanobenzoic acid and coupling agents such as HATU.

- Final Amide Formation : The carboxylic acid derivative reacts with an amine to form the desired amide.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : Investigations into its anticancer properties have shown promising results in inhibiting cancer cell proliferation in vitro.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through competitive inhibition mechanisms.

The mechanism of action is primarily attributed to the compound's ability to bind to specific receptors or enzymes, altering their function. The cyanobenzamido group facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as an antimicrobial agent.

- Case Study 2 : Another investigation focused on its anticancer properties revealed that treatment with this compound led to a reduction in cell viability in various cancer cell lines by inducing apoptosis.

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound shows distinct biological properties due to its unique functional groups and substitution pattern.

| Compound Name | Biological Activity |

|---|---|

| This compound | Antimicrobial, Anticancer |

| Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate | Limited antimicrobial activity |

| 4-(4-Cyanobenzamido)phenylthiophene-3-carboxamide | Potential enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.